REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([N:9](S(C)(=O)=O)[S:10]([CH3:13])(=[O:12])=[O:11])=[C:4]([F:18])[CH:3]=1.[OH-].[Na+].O>O1CCCC1>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([NH:9][S:10]([CH3:13])(=[O:11])=[O:12])=[C:4]([F:18])[CH:3]=1 |f:1.2|
|
Name
|
N-(4-bromo-2,6-difluorophenyl)-N-(methylsulfonyl)methanesulfonamide
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=C1)F)N(S(=O)(=O)C)S(=O)(=O)C)F
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the solvent was evaporated in vacuo
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined solution was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
to separate solvent and sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a residue, which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from ethyl acetate and hexane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C(=C1)F)NS(=O)(=O)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.55 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |